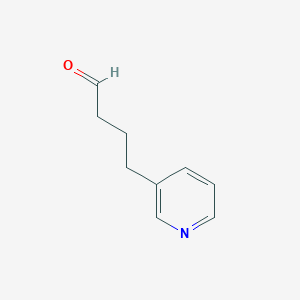

4-Pyridin-3-ylbutanal

Overview

Description

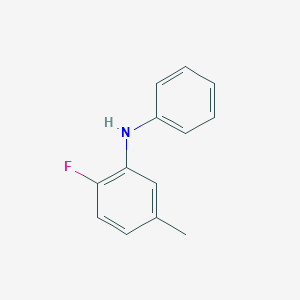

4-Pyridin-3-ylbutanal is a chemical compound with the molecular formula C8H9NO. It is a yellow liquid with a pungent odor and is commonly used in scientific research. This compound has a variety of applications in the pharmaceutical industry due to its unique chemical properties.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

4-Pyridin-3-ylbutanal is a compound that could be involved in the synthesis of heterocyclic compounds, as suggested by related research. For instance, 1-pyrrolidin-1-ylbuta-1,3-dienes, which have structural similarities, have been studied for their potential as 1,5-dipoles in the synthesis of pyrrolizine derivatives through tautomerization and 1,5-electrocyclization processes (G. Visser et al., 1982). Additionally, research on pyridine derivatives, including structures akin to this compound, emphasizes their critical role in medicinal chemistry due to their presence in numerous pharmaceuticals (A. Goetz & N. Garg, 2012).

Supramolecular Chemistry

In supramolecular chemistry, co-oligomers involving heteroaromatic rings similar to the pyridin-3-yl group in this compound have been studied for their ability to undergo saccharide recognition-induced transformations. These transformations lead to significant changes in their supramolecular structure, such as the formation of chiral helical complexes, demonstrating the potential of such compounds in responsive materials and molecular recognition (H. Abe et al., 2008).

Luminescent Materials

Research into luminescent materials has explored the use of pyridine-based ligands for the development of phosphorescent compounds. For example, novel Ir(III) phosphors have been synthesized using chelates derived from pyridin-2-yl groups, leading to sky-blue-emitting materials suitable for organic light-emitting diodes (OLEDs). These findings underscore the utility of pyridine derivatives in the creation of advanced luminescent devices (Chih‐Hao Chang et al., 2013).

Coordination Chemistry

In coordination chemistry, pyridine derivatives, including those related to this compound, serve as versatile ligands for metal complexes. Such complexes have found applications in various fields, including luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (M. Halcrow, 2005).

Safety and Hazards

properties

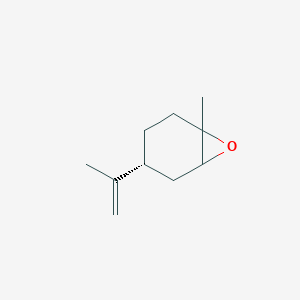

IUPAC Name |

4-pyridin-3-ylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCBVEQNSDSLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

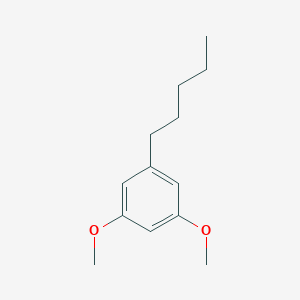

C1=CC(=CN=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452025 | |

| Record name | 4-pyridin-3-ylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145912-93-2 | |

| Record name | 3-Pyridinebutanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145912932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-pyridin-3-ylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINEBUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TE20CB8MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B132282.png)